Oxolan-2-yl(4-phenylphenyl)methanol

説明

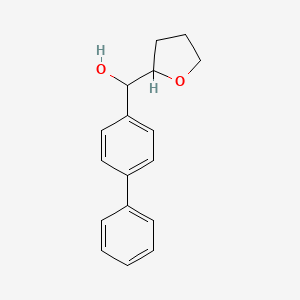

Oxolan-2-yl(4-phenylphenyl)methanol is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Oxolan-2-yl(4-phenylphenyl)methanol, with the molecular formula and a molecular weight of 254.33 g/mol, is a compound that has garnered attention in various research applications due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : Oxolan-2-yl-(4-phenylphenyl)methanol

- Molecular Structure : The compound consists of an oxolane ring attached to a phenyl group, which is further substituted with another phenyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C17H18O2 |

| Molecular Weight | 254.33 g/mol |

| Purity | ≥95% |

Anticancer Potential

Recent studies have indicated that compounds similar to this compound may exhibit significant anticancer properties. For instance, flavonols synthesized in related research demonstrated potent inhibitory effects on human non-small cell lung cancer (A549) cells. The most effective compound showed an IC50 value of , indicating that structural modifications can greatly influence biological activity .

The mechanism by which this compound may exert its biological effects can be hypothesized based on known activities of structurally similar compounds:

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis through mitochondrial pathways, suggesting that this compound may also activate caspase-dependent pathways.

- Antioxidant Activity : Compounds with phenolic structures often exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Methanol Poisoning Context

While not directly related to this compound, studies on methanol poisoning provide insight into the biological implications of methanol derivatives:

- Clinical Cases : A report detailing six cases of methanol poisoning highlighted severe metabolic acidosis and visual impairments due to methanol ingestion. This underscores the toxicological relevance of methanol derivatives in clinical settings .

- Management Strategies : Treatments such as fomepizole and ethanol are utilized to mitigate methanol toxicity by inhibiting alcohol dehydrogenase (ADH), thus preventing the formation of toxic metabolites like formaldehyde and formic acid .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Unknown | TBD | TBD |

| Compound 6l (Flavonol) | Anticancer | 0.46 ± 0.02 | Apoptosis via caspase pathway |

| 5-Fluorouracil (Control) | Anticancer | 4.98 ± 0.41 | DNA synthesis inhibition |

科学的研究の応用

Asymmetric Synthesis and Chiral Auxiliary

One of the prominent applications of Oxolan-2-yl(4-phenylphenyl)methanol is in asymmetric synthesis . It serves as a chiral auxiliary, which is crucial for the synthesis of enantiomerically pure compounds. Chiral auxiliaries help in controlling the stereochemistry of reactions, thereby facilitating the production of specific isomers that are often required in pharmaceuticals and agrochemicals. The presence of the oxolane ring contributes to the compound's ability to stabilize transition states during chemical reactions, enhancing selectivity and yield.

Electrochemical Fluorination

This compound has been investigated for its potential in electrochemical fluorination processes. This method is significant in organic synthesis, allowing for the introduction of fluorine atoms into organic molecules. Fluorinated compounds are valuable in medicinal chemistry due to their enhanced metabolic stability and bioactivity. The compound's structure may facilitate the formation of reactive intermediates necessary for effective fluorination reactions .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity , making it a candidate for developing new antimicrobial agents. The compound's ability to inhibit microbial growth could be attributed to its structural features that interact with microbial cell membranes or metabolic pathways. This application is particularly relevant given the rising concern over antibiotic resistance and the need for novel antimicrobial substances .

Insect Antifeedant Activity

In addition to its antimicrobial properties, this compound has shown potential as an insect antifeedant . Compounds with antifeedant properties can deter insects from feeding on plants, offering a natural alternative to synthetic pesticides. This application is significant in agricultural practices aimed at protecting crops without harming beneficial organisms or the environment .

Biological Buffering Agent

This compound is also utilized as a non-ionic organic buffering agent in biological research, particularly in cell cultures where maintaining pH within specific ranges (6–8.5) is crucial for optimal cell growth and function . This application highlights its versatility beyond traditional chemical synthesis.

Data Summary Table

特性

IUPAC Name |

oxolan-2-yl-(4-phenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c18-17(16-7-4-12-19-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11,16-18H,4,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEDATJNGMDTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。